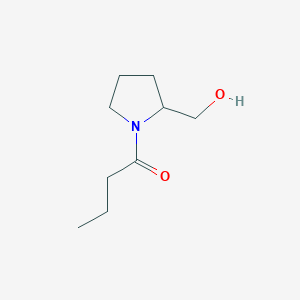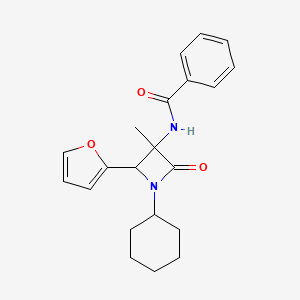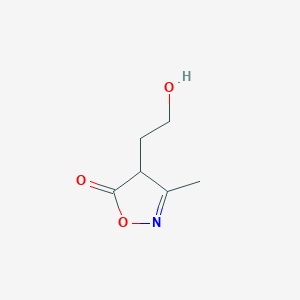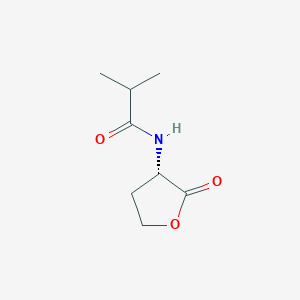![molecular formula C63H63CuP3 B12888394 Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
Copper tris[tris(2-methylphenyl)phosphine]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper tris[tris(2-methylphenyl)phosphine]- is a coordination compound with the molecular formula C63H63CuP3. It is a complex of copper with tris(2-methylphenyl)phosphine ligands. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper tris[tris(2-methylphenyl)phosphine]- can be synthesized through the reaction of copper(I) chloride with tris(2-methylphenyl)phosphine in an inert atmosphere. The reaction typically involves the following steps:
- Dissolving copper(I) chloride in a suitable solvent such as dichloromethane.
- Adding tris(2-methylphenyl)phosphine to the solution.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for copper tris[tris(2-methylphenyl)phosphine]- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Copper tris[tris(2-methylphenyl)phosphine]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can participate in reduction reactions, often acting as a catalyst.
Substitution: The phosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Copper(II) complexes with modified ligand structures.
Reduction: Reduced copper complexes or elemental copper.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper tris[tris(2-methylphenyl)phosphine]- has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industrial Chemistry: It is used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of copper tris[tris(2-methylphenyl)phosphine]- involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center acts as a catalytic site, while the phosphine ligands stabilize the complex and enhance its reactivity. The compound can activate substrates through oxidative addition, reductive elimination, and ligand exchange processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-methoxyphenyl)phosphine: Another phosphine ligand with similar coordination properties.
Tris(2,4,6-trimethylphenyl)phosphine: A phosphine ligand with bulkier substituents, leading to different steric effects.
Bis(triphenylphosphine)copper(I) chloride: A copper complex with triphenylphosphine ligands, used in similar catalytic applications.
Uniqueness
Copper tris[tris(2-methylphenyl)phosphine]- is unique due to the specific electronic and steric properties imparted by the tris(2-methylphenyl)phosphine ligands. These properties enhance its catalytic activity and selectivity in various chemical reactions, making it a valuable compound in both academic and industrial research.
Eigenschaften
Molekularformel |
C63H63CuP3 |
|---|---|
Molekulargewicht |
976.6 g/mol |
IUPAC-Name |
copper;tris(2-methylphenyl)phosphane |
InChI |
InChI=1S/3C21H21P.Cu/c3*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h3*4-15H,1-3H3; |
InChI-Schlüssel |
PDLLZNLBNHZSPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


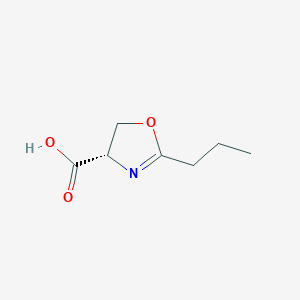
![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
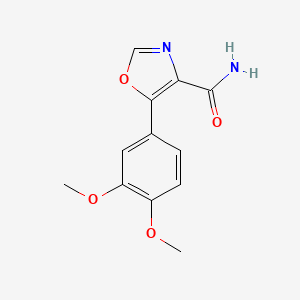
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)


![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)

